
Sodium gamma-fluorocrotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium gamma-fluorocrotonate is an organofluorine compound characterized by the presence of a fluorine atom attached to a gamma carbon in a crotonate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium gamma-fluorocrotonate typically involves the fluorination of crotonic acid derivatives. One common method is the reaction of crotonic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the production process, making it feasible for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium gamma-fluorocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound into fluorinated alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or alkanes.
Substitution: Fluorinated derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Sodium gamma-fluorocrotonate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents, particularly in cancer treatment due to their ability to inhibit specific enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of sodium gamma-fluorocrotonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions, influencing the activity of the target molecules. This can lead to the inhibition or activation of biochemical pathways, depending on the context of the application.
Vergleich Mit ähnlichen Verbindungen
Sodium gamma-hydroxybutyrate: A compound with a hydroxyl group instead of a fluorine atom, used in medical and recreational contexts.
Gamma-butyrolactone: A lactone derivative that can be converted into gamma-hydroxybutyrate in the body.
1,4-Butanediol: A diol that is metabolically converted to gamma-hydroxybutyrate.
Uniqueness: Sodium gamma-fluorocrotonate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry and drug development.
Eigenschaften
CAS-Nummer |
63992-56-3 |
|---|---|
Molekularformel |
C4H4FNaO2 |
Molekulargewicht |
126.06 g/mol |
IUPAC-Name |
sodium;(E)-4-fluorobut-2-enoate |
InChI |
InChI=1S/C4H5FO2.Na/c5-3-1-2-4(6)7;/h1-2H,3H2,(H,6,7);/q;+1/p-1/b2-1+; |
InChI-Schlüssel |
CCMHYYSWQFLMGE-TYYBGVCCSA-M |
Isomerische SMILES |
C(/C=C/C(=O)[O-])F.[Na+] |
Kanonische SMILES |
C(C=CC(=O)[O-])F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



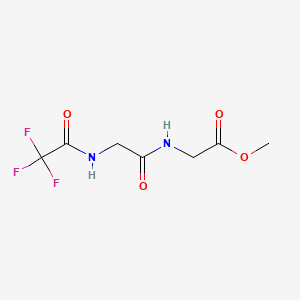
![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
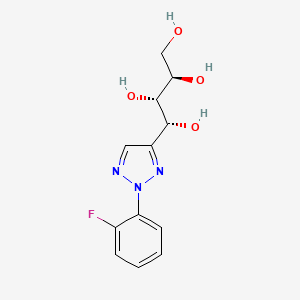
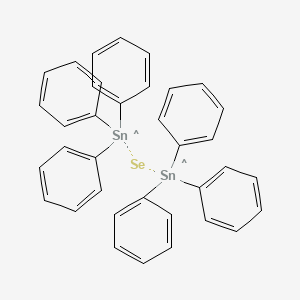
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)

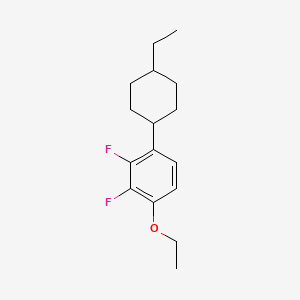
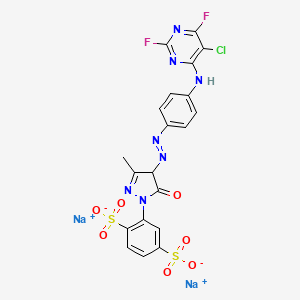
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)

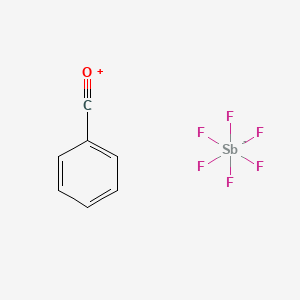
![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)

